REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH3:12])[N+:10]([O-:11])=[CH:9][CH2:8][CH2:7]1)=O)C.[OH-].[NH4+].COC1C=C(C=CC=1OC)C(O)=O.[NH2:28]C(N)=O>CO.C(OCC)(=O)C>[C:4]([C:6]1([CH3:12])[N+:10]([O-:11])=[CH:9][CH2:8][CH2:7]1)(=[O:3])[NH2:28] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC=[N+]1[O-])C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC=[N+]1[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a viscous dark oil
|
Type
|
CUSTOM
|
Details
|
White crystalline product was obtained (0.10 g, 24%), mp. 134-135° C. (lit. 137° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1(CCC=[N+]1[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |